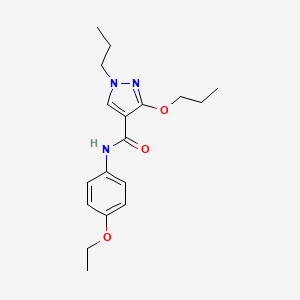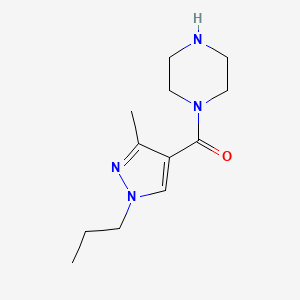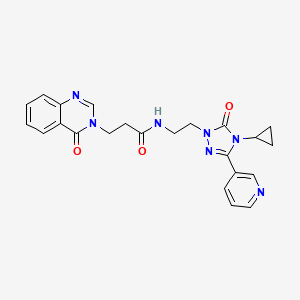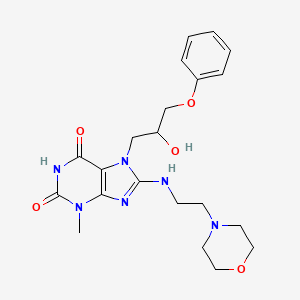
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione is a useful research compound. Its molecular formula is C21H28N6O5 and its molecular weight is 444.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research has focused on the synthesis of 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione and its derivatives, examining their potential cardiovascular benefits. Specifically, studies have synthesized and tested these compounds for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their affinities for alpha adrenoreceptors. Compounds with the 8-(2-morpholin-4-yl-ethylamino) substituent demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias. This suggests a promising avenue for developing new cardiovascular medications (Chłoń-Rzepa et al., 2004).
Structural Analysis
Another aspect of research on this compound includes its structural analysis. The crystal structure of a closely related compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, was investigated, highlighting the planarity of the purine fused-ring skeleton and the chair conformation of the morpholine ring. This structural insight aids in understanding the compound's reactivity and potential interactions with biological targets (Karczmarzyk et al., 1995).
Polymerization and Material Science
The compound and its derivatives have also found applications in polymer science. For instance, research on lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives, including those related to the compound , has been conducted. This novel route to the synthesis of poly(ester amide)s demonstrates the compound's potential utility in creating new polymeric materials with specific properties, such as high thermal stability and mechanical strength (Feng et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O5/c1-25-18-17(19(29)24-21(25)30)27(13-15(28)14-32-16-5-3-2-4-6-16)20(23-18)22-7-8-26-9-11-31-12-10-26/h2-6,15,28H,7-14H2,1H3,(H,22,23)(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJEMDXGNQDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
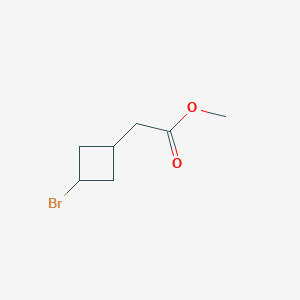
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
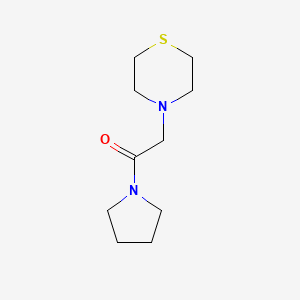
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
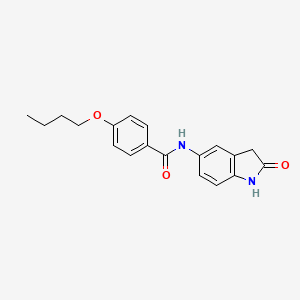
![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)
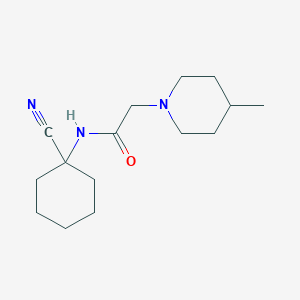

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)
